methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal and pharmaceutical research.
Wirkmechanismus
The mechanism of action of methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant activity by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in medicinal and pharmaceutical research. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate. One potential direction is to investigate its potential applications in the treatment of various inflammatory and autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential applications in the treatment of various types of cancer such as breast cancer and lung cancer. Additionally, further studies are needed to investigate its potential toxicity and pharmacokinetics in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal and pharmaceutical research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to investigate its potential toxicity and pharmacokinetics in vivo.
Synthesemethoden
Methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with benzyl bromide, followed by the reaction of the resulting compound with thioacetic acid. The final step involves the reaction of the intermediate compound with methyl chloroformate to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to possess antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
Molekularformel |
C24H21N3O3S |
---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
methyl 2-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H21N3O3S/c1-30-23(29)18-11-5-6-12-19(18)25-22(28)16-31-24-26-20-13-7-8-14-21(20)27(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28) |
InChI-Schlüssel |
BJHJYWUAEPAELH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.